5-(2-fluorophenyl)-1-methyl-1H-pyrazole
Description
5-(2-Fluorophenyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a 2-fluorophenyl group at position 5 and a methyl group at position 1. The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and binding affinity to biological targets through electronegative effects and steric interactions .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
JHUVFIQFKJDLPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations :
- Fluorine Position: The ortho-fluorine in this compound may confer distinct steric and electronic effects compared to para-fluorinated analogs (e.g., ).
- Substituent Diversity : The absence of substituents at position 3 in the target compound contrasts with bulkier groups (e.g., naphthalen-1-yl in or trifluoromethyl in ), which can influence solubility and binding kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
